

# Application Notes and Protocols: Nirogacestat in Patient-Derived Organoid Models

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nirogacestat (Ogsiveo™) is an oral, selective, small-molecule inhibitor of gamma-secretase. [1][2] Its primary mechanism of action is the blockade of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is implicated in the growth of certain tumors.[3][4][5] Gamma-secretase is an enzyme complex that cleaves multiple transmembrane proteins, including Notch receptors.[1][6] Inhibition of gamma-secretase by Nirogacestat prevents the cleavage and subsequent release of the Notch intracellular domain (NICD), thereby blocking the downstream signaling cascade that contributes to tumor growth. [4][7]

**Nirogacestat** is the first and only FDA-approved therapy for adults with progressing desmoid tumors who require systemic treatment.[2][8][9] Additionally, its therapeutic potential is being investigated in other malignancies with dysregulated Notch signaling, such as adenoid cystic carcinoma (ACC).[3][10]

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that recapitulate the genetic, phenotypic, and structural characteristics of the original patient tumor.[11] These models are a powerful tool in preclinical cancer research and personalized medicine, offering a more physiologically relevant system for drug screening and biomarker discovery compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of **Nirogacestat** in PDO models.



## **Application Notes**

The use of **Nirogacestat** in patient-derived organoid models provides a robust platform to investigate its therapeutic efficacy and to identify patient populations most likely to respond to treatment.

#### Rationale for Use in PDOs:

- Preclinical Efficacy Testing: PDOs can be established from various tumor types, including
  desmoid tumors and adenoid cystic carcinoma, allowing for direct testing of Nirogacestat's
  anti-tumor activity in a patient-specific context.
- Biomarker Discovery: By correlating the genomic and transcriptomic profiles of PDOs with their response to Nirogacestat, researchers can identify potential biomarkers of sensitivity and resistance. For instance, PDOs with activating mutations in the NOTCH1 gene are hypothesized to be particularly sensitive to gamma-secretase inhibitors.[3]
- Mechanism of Action Studies: PDOs provide a valuable model to dissect the downstream effects of Notch inhibition by Nirogacestat on tumor cell proliferation, apoptosis, and differentiation.
- Personalized Medicine: In the future, PDOs could be used as a diagnostic tool to predict a
  patient's response to Nirogacestat before the initiation of therapy, thus guiding personalized
  treatment decisions.

## **Quantitative Data Presentation**

Quantitative data from clinical trials of **Nirogacestat** can serve as a benchmark for preclinical studies using PDOs. The following tables summarize key efficacy data from the Phase 3 DeFi trial in patients with desmoid tumors and provide a template for presenting data from PDO experiments.

Table 1: Clinical Efficacy of **Nirogacestat** in the Phase 3 DeFi Trial (Desmoid Tumors)



Endpoint	Nirogacestat (n=70)	Placebo (n=72)	Hazard Ratio / p- value	
Progression-Free Survival (PFS)				
2-Year Event-Free Probability	76%	44%	HR: 0.29; p<0.001[2] [12]	
Objective Response Rate (ORR)	41%	8%	p<0.001[2][12]	
Complete Response	7%	0%		
Partial Response	34%	8%		
Median Time to Response	5.6 months	11.1 months		
Patient-Reported Outcomes (PROs)	Significant improvement in pain, symptom burden, physical functioning, and quality of life compared to placebo (p≤0.01).[12]			

Table 2: Template for Reporting Nirogacestat Efficacy in Patient-Derived Organoids



PDO Line	Cancer Type	Key Mutations	Nirogace stat Conc. (nM)	Viability (% of Control)	Apoptosi s (Fold Change)	HES1 Expressi on (Fold Change)
PDO-001	Desmoid Tumor	CTNNB1 S45F	10	_		
100				_		
1000	_					
PDO-002	Adenoid Cystic Carcinoma	NOTCH1 P2439fs*3	10			
100				_		
1000	-					
PDO-003	Adenoid Cystic Carcinoma	NOTCH1 WT	10			
100				_		
1000	_					

## **Experimental Protocols**

The following protocols are adapted from established methods for PDO culture and drug testing, with specific considerations for **Nirogacestat**.

# Protocol 1: Establishment and Culture of Patient-Derived Organoids

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.

#### Materials:

• Fresh tumor tissue in tissue collection medium (e.g., Advanced DMEM/F12 with Primocin)



- Digestion buffer (e.g., Collagenase IV, Dispase)
- Basement membrane matrix (e.g., Matrigel®)
- Organoid growth medium (specific to the cancer type)
- Cell recovery solution

#### Procedure:

- Mince the fresh tumor tissue into small pieces (1-2 mm<sup>3</sup>).
- Digest the tissue fragments with an appropriate digestion buffer at 37°C with agitation for 30-60 minutes.
- Neutralize the digestion buffer with cold Advanced DMEM/F12 and centrifuge to pellet the cells.
- Resuspend the cell pellet in a basement membrane matrix on ice.
- Plate droplets of the cell-matrix suspension into a pre-warmed culture plate.
- Allow the matrix to polymerize at 37°C for 15-30 minutes.
- Gently add the appropriate pre-warmed organoid growth medium to each well.
- Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days.
- Passage the organoids every 7-14 days by dissociating them from the matrix and re-plating.

# Protocol 2: Nirogacestat Treatment of Patient-Derived Organoids

This protocol describes how to treat established PDOs with **Nirogacestat** to assess its efficacy.

#### Materials:

Established PDO cultures



- Nirogacestat powder
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Organoid growth medium
- Multi-well plates (e.g., 96-well)

#### Procedure:

- Prepare a stock solution of Nirogacestat in DMSO (e.g., 10 mM). Store aliquots at -20°C.
- Dissociate mature PDOs into small fragments or single cells and seed them in a multi-well plate as described in Protocol 1.
- Allow the organoids to form for 2-3 days.
- Prepare serial dilutions of **Nirogacestat** in organoid growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 μM). Include a DMSO vehicle control.
- Replace the medium in the organoid cultures with the medium containing the different concentrations of Nirogacestat or the vehicle control.
- Incubate the plates for a defined period (e.g., 3-7 days), replacing the treatment medium every 2-3 days.
- At the end of the treatment period, proceed to endpoint analysis as described in the following protocols.

## Protocol 3: Endpoint Assays for Assessing Nirogacestat Efficacy

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability.

Procedure:

## Methodological & Application



- Equilibrate the 96-well plate containing the treated organoids to room temperature.
- Add CellTiter-Glo® 3D reagent to each well, following the manufacturer's instructions.[13]
- Mix vigorously to lyse the organoids and release ATP.[13]
- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[13]
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle control to determine the percentage of cell viability.
- B. Western Blotting for Notch Pathway Inhibition

This assay confirms the on-target effect of **Nirogacestat** by measuring the levels of key Notch pathway proteins.

#### Procedure:

- Harvest the treated organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against cleaved Notch1 (NICD) and Hes1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the relative protein expression levels. A decrease
  in NICD and Hes1 levels indicates successful Notch pathway inhibition.[4][14]



C. Immunohistochemistry (IHC) / Immunofluorescence (IF)

This technique allows for the visualization of protein expression and localization within the 3D organoid structure.

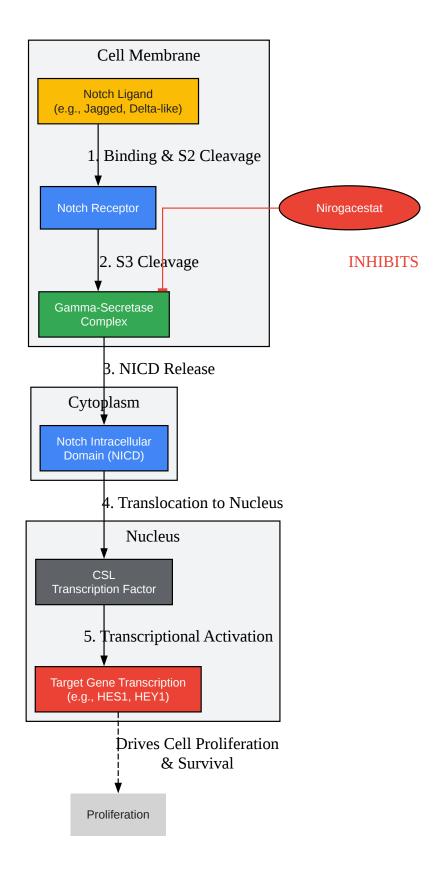
#### Procedure:

- Fix the treated organoids in 4% paraformaldehyde.
- Embed the fixed organoids in paraffin and section them.
- Perform antigen retrieval on the sections.
- Incubate with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis, or Notch pathway components).
- For IHC, incubate with a biotinylated secondary antibody followed by an avidin-biotinperoxidase complex and a chromogenic substrate.
- For IF, incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with hematoxylin (IHC) or DAPI (IF).
- Mount the sections and visualize them using a microscope.

## **Mandatory Visualizations**

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.

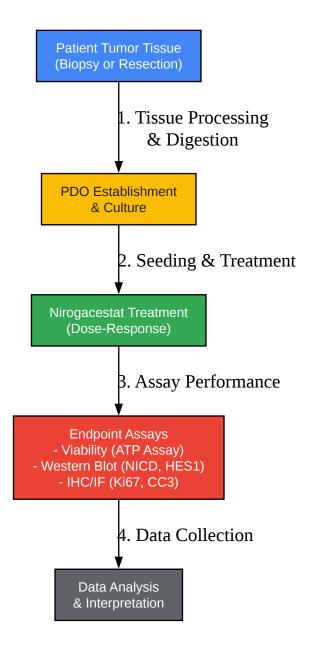




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Caption: Nirogacestat inhibits the Notch signaling pathway.

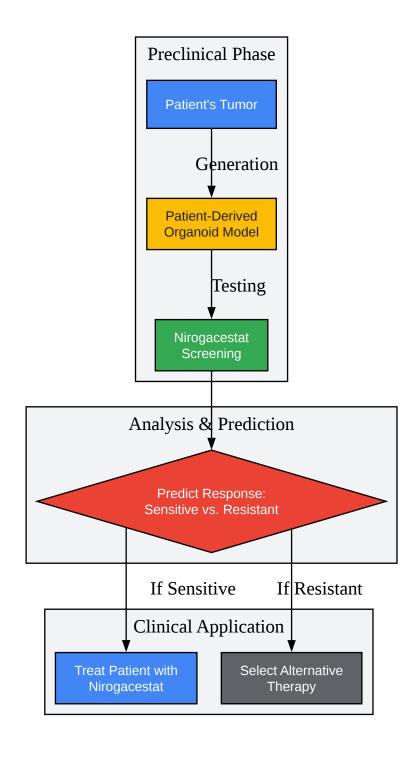




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Caption: Experimental workflow for Nirogacestat testing in PDOs.





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Caption: Using PDOs for personalized Nirogacestat therapy.



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